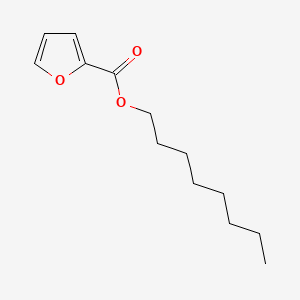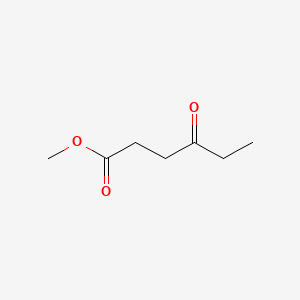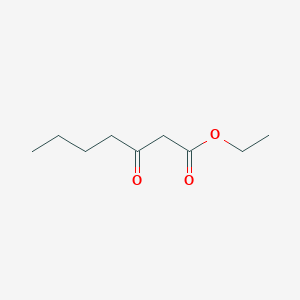
Ammoniumhexafluoroaluminat
Übersicht
Beschreibung
Ammonium hexafluoroaluminate is an inorganic compound with the chemical formula of (NH4)3[AlF6]. It is a white solid . Upon heating, it converts to aluminium trifluoride, a reaction that releases hydrogen fluoride . It has also been used as a precursor to zeolites .
Synthesis Analysis
Ammonium hexafluoroaluminate can be obtained by the reaction of ammonium fluoride and aluminium hydroxide . Acidic methods for preparing alumina from natural aluminosilicates and technogenic materials have also been studied quite extensively .Molecular Structure Analysis
The molecular formula of Ammonium hexafluoroaluminate is AlF6H12N3 . The molecular weight is 195.09 g/mol .Chemical Reactions Analysis
Upon heating, Ammonium hexafluoroaluminate converts to aluminium trifluoride, a reaction that releases hydrogen fluoride . It has also been used as a precursor to zeolites .Physical And Chemical Properties Analysis
Ammonium hexafluoroaluminate is a white crystalline powder . It has a density of 1.78 g/cm3 at 20 °C . The melting point is 126.1 °C (259.0 °F; 399.2 K) and the boiling point is 239.5 °C (463.1 °F; 512.6 K) .Wissenschaftliche Forschungsanwendungen
- In bestimmten Anwendungen sind selbst extrem niedrige Konzentrationen (ppm) von Fluoridverbindungen bedeutsam. Diese Verbindungen spielen eine Rolle in Gesundheitsanwendungen .
- Forscher haben die Verwendung von Ammoniumhexafluoroaluminat als Vorläufer für Zeolithe untersucht. Zeolithe sind kristalline Materialien mit klar definierten porösen Strukturen, die häufig in der Katalyse, Adsorption und Ionenaustausch eingesetzt werden .
- Die Erhöhung der Menge an Aktivkohle erzeugt mehr verfügbare Adsorptionsstellen, was die Entfernung von Schadstoffen begünstigt .
- Die gesamte anomale Entropie, etwa 22,7 J K⁻¹ mol⁻¹, stimmt mit theoretischen Vorhersagen überein, die die Orientierungsunordnung der Hexafluoroaluminat(III)- und Ammoniumionen beinhalten .
Metallproduktion und Sauerstoff-empfindliche Anwendungen
Zeolith-Vorläufer
Adsorptionsstudien
Phasenumwandlungen und Entropie
Alumina-Produktion
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Ammonium hexafluoroaluminate, with the chemical formula of (NH4)3[AlF6], is an inorganic compound . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known to interact with ammoniacal water .
Mode of Action
Ammonium hexafluoroaluminate reacts with ammoniacal water, leading to the formation of an Al(OH)3 deposit . The residue is then separated by filtration from the ammonium fluoride solution, which enters a regeneration stage .
Biochemical Pathways
It’s known that upon heating, it converts to aluminium trifluoride, a reaction that releases hydrogen fluoride . It has also been used as a precursor to zeolites .
Result of Action
The result of the action of ammonium hexafluoroaluminate is the conversion to aluminium trifluoride upon heating, releasing hydrogen fluoride in the process . This compound has also been used as a precursor to zeolites , which are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts.
Action Environment
The action of ammonium hexafluoroaluminate can be influenced by environmental factors such as temperature. For instance, upon heating, it converts to aluminium trifluoride . .
Biochemische Analyse
Biochemical Properties
Ammonium hexafluoroaluminate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, ammonium hexafluoroaluminate can inhibit the activity of certain metalloproteins by binding to their active sites, thereby preventing the normal catalytic processes. Additionally, it can interact with proteins involved in cellular signaling pathways, altering their conformation and function . These interactions can lead to changes in the overall biochemical pathways within the cell.
Cellular Effects
The effects of ammonium hexafluoroaluminate on cells are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to ammonium hexafluoroaluminate can lead to the activation of stress response pathways, resulting in changes in gene expression that help the cell cope with the stress . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in the production of essential metabolites . These effects can vary depending on the type of cell and the concentration of ammonium hexafluoroaluminate.
Molecular Mechanism
At the molecular level, ammonium hexafluoroaluminate exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction . Additionally, ammonium hexafluoroaluminate can induce conformational changes in proteins, altering their function and stability. These changes can lead to the activation or inhibition of various signaling pathways, ultimately affecting cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ammonium hexafluoroaluminate can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to high temperatures or acidic conditions . Over time, the degradation products can accumulate, leading to changes in the overall effects of the compound on cellular function. Long-term exposure to ammonium hexafluoroaluminate can result in chronic stress responses in cells, leading to alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of ammonium hexafluoroaluminate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . These adverse effects are dose-dependent and can vary between different animal models. It is essential to determine the threshold dose that induces toxicity to ensure the safe use of ammonium hexafluoroaluminate in research and industrial applications .
Metabolic Pathways
Ammonium hexafluoroaluminate is involved in several metabolic pathways. It can interact with enzymes and cofactors involved in the metabolism of fluoride and aluminum ions . These interactions can affect the overall metabolic flux and the levels of various metabolites within the cell. For instance, ammonium hexafluoroaluminate can inhibit the activity of enzymes involved in the detoxification of fluoride ions, leading to an accumulation of toxic metabolites . Understanding these metabolic pathways is crucial for elucidating the overall effects of ammonium hexafluoroaluminate on cellular function.
Transport and Distribution
Within cells and tissues, ammonium hexafluoroaluminate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, ammonium hexafluoroaluminate can accumulate in specific compartments, such as the cytoplasm or organelles, depending on its interactions with cellular components . These interactions can influence the localization and overall effects of the compound within the cell.
Subcellular Localization
The subcellular localization of ammonium hexafluoroaluminate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, ammonium hexafluoroaluminate can accumulate in the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Understanding the subcellular localization of ammonium hexafluoroaluminate is essential for elucidating its overall effects on cellular function and health.
Eigenschaften
IUPAC Name |
triazanium;hexafluoroaluminum(3-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.6FH.3H3N/h;6*1H;3*1H3/q+3;;;;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHBNKHFKHBTRQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].F[Al-3](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlF6H12N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7784-19-2, 63692-16-0 | |
| Record name | Ammonium hexafluoroaluminate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cryolite, triammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063692160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminate(3-), hexafluoro-, ammonium (1:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cryolite, triammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triammonium hexafluoroaluminate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis-](/img/structure/B1581175.png)










